molecular formula C19H14N6O3S B2761602 N-(3-nitrophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 335223-29-5

N-(3-nitrophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2761602
CAS No.: 335223-29-5
M. Wt: 406.42
InChI Key: DUDZXIAVYLXCJM-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a pyrazolopyrimidine-based acetamide derivative characterized by a sulfur-linked thioacetamide group and a nitro-substituted phenyl moiety.

Properties

IUPAC Name

N-(3-nitrophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O3S/c26-17(23-13-5-4-8-15(9-13)25(27)28)11-29-19-16-10-22-24(18(16)20-12-21-19)14-6-2-1-3-7-14/h1-10,12H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDZXIAVYLXCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-nitroaniline with 2-chloroacetyl chloride to form N-(3-nitrophenyl)-2-chloroacetamide. This intermediate is then reacted with 1-phenylpyrazolo[3,4-d]pyrimidine-4-thiol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(3-aminophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including N-(3-nitrophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide, as promising anticancer agents. These compounds have demonstrated significant inhibitory effects on various cancer cell lines. For instance, a study reported that certain derivatives exhibited dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM . This dual-target approach is particularly advantageous for enhancing therapeutic efficacy and reducing side effects associated with conventional chemotherapy.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that pyrazolo[3,4-d]pyrimidine compounds can exhibit activity against a range of pathogens, including bacteria and fungi. For example, derivatives have shown effectiveness against Mycobacterium tuberculosis and other pathogenic microorganisms, indicating their potential as novel antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. Pyrazolo[3,4-d]pyrimidine compounds are known to inhibit various inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. These studies reveal that the compound can effectively bind to key enzymes and receptors involved in cancer progression and inflammation. The binding affinities observed suggest that the compound may inhibit these targets effectively, leading to reduced tumor growth and inflammatory responses .

Electronic Structure Analysis

Quantum mechanical calculations have provided insights into the electronic structure of this compound. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies indicates that the compound exhibits a small energy gap, suggesting high reactivity and potential for interaction with biological macromolecules .

Case Study 1: Anticancer Efficacy

In a recent study assessing the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxicity compared to control groups, with mechanisms involving apoptosis induction and cell cycle arrest being confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against Entamoeba histolytica, showing superior inhibition compared to standard treatments like metronidazole. The study concluded that the compound's unique structural attributes contribute to its enhanced activity against resistant strains of pathogens.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide involves the inhibition of key molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Sulfanyl vs. Piperazine Linkers : Piperazine-linked analogs (e.g., XIIe) exhibit higher molecular weights and altered solubility profiles due to the basic nitrogen in piperazine .
  • Fluorinated Derivatives : Fluorine and trifluoromethoxy groups () improve lipophilicity and membrane permeability, critical for central nervous system (CNS) targeting .

Key Observations :

  • Synthetic Yields : Yields for pyrazolopyrimidine-acetamides range from 65% (XIIe) to 75% (XIId), influenced by steric hindrance and substituent reactivity .
  • Melting Points : Higher melting points (e.g., 185–188°C for XIIe) correlate with crystalline packing in compounds bearing rigid substituents like p-tolyl .

Enzyme Inhibition and Anticancer Potential

  • TRAP1 Inhibition : Pyrazolo[3,4-d]pyrimidine derivatives () exhibit mitochondrial permeability and inhibit TRAP1, a cancer-associated chaperone protein. The nitro group in the target compound may enhance metabolic stability, a critical factor for in vivo efficacy .
  • The 3-nitrophenyl group could modulate selectivity for these enzymes .

Molecular Dynamics (MD) Insights

  • RMSF and Rg Analysis : Compounds XIIb, XIIc, and XVI () demonstrated stable binding in 50 ns MD simulations, with root mean square fluctuation (RMSF) values <2 Å for protein residues. The sulfanylacetamide group likely contributes to stable hydrophobic interactions .

Biological Activity

N-(3-nitrophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer effects and mechanisms of action as supported by various studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C18H17N5O3S\text{C}_{18}\text{H}_{17}\text{N}_{5}\text{O}_{3}\text{S}

This structure includes a nitrophenyl group, a pyrazolo[3,4-d]pyrimidine moiety, and a sulfanyl acetamide group, which are significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. For instance, derivatives of this scaffold have shown significant antiproliferative activities against various cancer cell lines.

  • Inhibition of EGFR and VGFR2 :
    • A study reported that derivatives similar to this compound act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2). The most potent compound exhibited IC50 values ranging from 0.3 to 24 µM against these targets .
    • Specifically, compound 5i was noted for its ability to inhibit tumor growth in MCF-7 models, inducing apoptosis and suppressing cell migration .
  • Mechanisms of Action :
    • The mechanism by which these compounds exert their effects includes induction of apoptosis and cell cycle arrest. For example, compound 12b , a related pyrazolo[3,4-d]pyrimidine derivative, demonstrated an ability to induce significant apoptosis in cancer cells while also arresting the cell cycle at the S and G2/M phases .
    • Molecular docking studies suggest that these compounds interact effectively with EGFR, providing insights into their binding modes and potential for further development as targeted cancer therapies .

Cytotoxicity

The cytotoxicity of this compound has been evaluated against various normal human cell lines. Preliminary results indicate low toxicity levels, suggesting a favorable therapeutic index for further development .

Case Studies

Several case studies have been published that explore the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

StudyCompoundTargetIC50 (µM)Effect
Study 15iEGFR/VGFR20.3 - 24Tumor growth inhibition
Study 212bEGFR WT0.016Apoptosis induction
Study 3VariousCancer cell linesRange: 8.21 - 19.56Antiproliferative activity

Q & A

Q. What are the established synthetic routes for N-(3-nitrophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of substituted pyrazole precursors.
  • Step 2: Sulfanylation at the 4-position of the pyrimidine ring using α-chloroacetamide derivatives (e.g., N-(3-nitrophenyl)-2-chloroacetamide) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
  • Step 3: Purification via column chromatography and recrystallization. Key intermediates should be validated by NMR and mass spectrometry .

Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity?

  • 1H/13C NMR: Assign peaks for the nitro group (δ 8.1–8.3 ppm for aromatic protons), sulfanyl bridge (δ 3.8–4.2 ppm for SCH₂), and pyrazolo-pyrimidine core (distinct splitting patterns).
  • IR Spectroscopy: Confirm S–C=O stretch (~1680 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520/1350 cm⁻¹).
  • X-ray Crystallography: Resolves conformational ambiguities (e.g., torsion angles between the pyrimidine and acetamide moieties) .

Q. What functional groups are pharmacologically relevant in this compound?

  • The 3-nitrophenyl group enhances electron-deficient character, influencing π-π stacking in biological targets.
  • The sulfanyl acetamide bridge provides conformational flexibility for target binding. Modifications to these groups often alter bioactivity, as seen in analogues with substituted phenyl rings .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the sulfanyl acetamide moiety?

  • Design of Experiments (DoE): Use factorial designs to test variables like solvent polarity (DMF vs. ethanol), base strength (K₂CO₃ vs. NaH), and reaction time (6–24 hrs). Response surface methodology (RSM) can identify optimal yield conditions .
  • Mechanistic Insights: Monitor intermediates via LC-MS to detect side reactions (e.g., over-alkylation). Adjust stoichiometry to favor mono-substitution .

Q. How can computational modeling predict interactions with biological targets?

  • Molecular Docking (AutoDock Vina): Screen against kinase domains (e.g., EGFR) to identify binding poses. The nitro group may form hydrogen bonds with Lys721.
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Pay attention to solvent accessibility of the sulfanyl group .

Q. How to resolve contradictions in biological activity data across studies?

  • Purity Verification: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities like unreacted intermediates can skew bioassay results.
  • Assay Standardization: Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays). Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies address challenges in crystallizing this compound for structural studies?

  • Solvent Optimization: Test mixed-solvent systems (e.g., DMSO/water or THF/hexane) for slow evaporation.
  • Co-crystallization Agents: Add small molecules (e.g., caffeine) to stabilize crystal packing via π-π interactions.
  • Polymorphism Screening: Use differential scanning calorimetry (DSC) to identify stable crystalline forms .

Q. How to design derivatives to improve pharmacokinetic properties?

  • LogP Modulation: Introduce hydrophilic groups (e.g., –OH or –SO₃H) on the phenyl ring to reduce logP from ~3.5 to <2.5, enhancing solubility.
  • Metabolic Stability: Replace the nitro group with a trifluoromethyl (–CF₃) group to resist hepatic reduction. Validate via microsomal incubation assays .

Q. How to analyze conflicting NMR data for this compound?

  • 2D NMR (HSQC/HMBC): Resolve overlapping signals by correlating 1H-13C couplings. For example, the SCH₂ protons (δ ~4.0 ppm) should show cross-peaks with the pyrimidine C4 carbon.
  • Dynamic Effects: Variable-temperature NMR can detect conformational exchange broadening (e.g., rotation of the nitrophenyl group) .

Q. What mechanistic studies elucidate the compound’s reactivity under acidic/basic conditions?

  • Kinetic Isotope Effects (KIE): Use deuterated solvents (D₂O) to probe proton transfer steps in hydrolysis reactions.
  • DFT Calculations (Gaussian): Model transition states for sulfanyl bridge cleavage. Predict pH-dependent stability using pKa calculations .

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